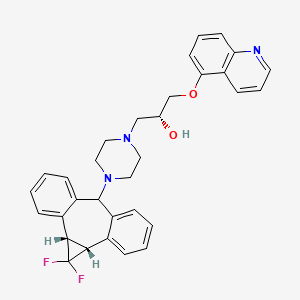

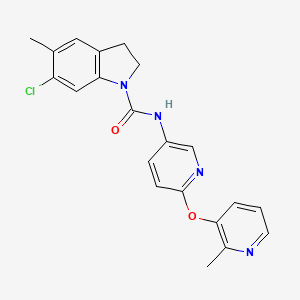

![molecular formula C18H29Cl2N3O4S B1662567 N-[2-[4-[3-(4-amino-5-chloro-2-methoxyphenyl)-3-oxopropyl]piperidin-1-yl]ethyl]methanesulfonamide;hydrochloride CAS No. 168986-61-6](/img/structure/B1662567.png)

N-[2-[4-[3-(4-amino-5-chloro-2-methoxyphenyl)-3-oxopropyl]piperidin-1-yl]ethyl]methanesulfonamide;hydrochloride

Descripción general

Descripción

El clorhidrato de RS 67506 es un agonista parcial potente y selectivo del receptor de 5-hidroxitriptamina (5-HT) 4. Este compuesto es conocido por su alta afinidad y selectividad hacia el receptor 5-HT4, lo que lo convierte en una herramienta valiosa en la investigación farmacológica. El nombre químico del clorhidrato de RS 67506 es clorhidrato de N-(2-(4-(3-(4-amino-5-cloro-2-metoxifenil)-3-oxopropil)piperidin-1-il)etil)metanosulfonamida .

Métodos De Preparación

La síntesis del clorhidrato de RS 67506 implica múltiples pasos, comenzando desde precursores disponibles comercialmente. La ruta sintética típicamente incluye los siguientes pasos:

Formación de la estructura central: La estructura central del clorhidrato de RS 67506 se forma a través de una serie de reacciones, incluyendo alquilación, reducción y ciclización.

Introducción de grupos funcionales: Se introducen grupos funcionales como la metanosulfonamida y el anillo de piperidina a través de reacciones específicas, incluyendo sulfonación y aminación.

Purificación: El producto final se purifica utilizando técnicas como recristalización y cromatografía para lograr una alta pureza

Análisis De Reacciones Químicas

El clorhidrato de RS 67506 experimenta diversas reacciones químicas, incluyendo:

Oxidación: El compuesto puede oxidarse bajo condiciones específicas para formar los óxidos correspondientes.

Reducción: Las reacciones de reducción se pueden realizar para modificar los grupos funcionales, como la reducción del grupo nitro a una amina.

Sustitución: Las reacciones de sustitución pueden ocurrir en el anillo aromático, donde se pueden introducir halógenos u otros sustituyentes.

Hidrólisis: El compuesto puede sufrir hidrólisis en condiciones ácidas o básicas para descomponerse en sus partes constituyentes

Aplicaciones Científicas De Investigación

El clorhidrato de RS 67506 tiene una amplia gama de aplicaciones de investigación científica:

Investigación farmacológica: Se utiliza para estudiar las funciones fisiológicas y farmacológicas del receptor 5-HT4, particularmente en el tracto gastrointestinal y el sistema nervioso central.

Mejora cognitiva: La investigación ha demostrado que el clorhidrato de RS 67506 puede mejorar las funciones cognitivas, lo que lo convierte en un posible candidato para el tratamiento de trastornos cognitivos.

Motilidad gastrointestinal: El compuesto se utiliza para investigar sus efectos sobre la motilidad gastrointestinal, proporcionando información sobre los posibles tratamientos para los trastornos de la motilidad.

Manejo del dolor: El clorhidrato de RS 67506 se ha estudiado por sus posibles efectos analgésicos, ofreciendo una nueva vía para la investigación del manejo del dolor

Mecanismo De Acción

El clorhidrato de RS 67506 ejerce sus efectos uniéndose selectivamente y activando el receptor 5-HT4. Esta activación conduce a la modulación de varias vías de señalización intracelular, incluida la vía del monofosfato cíclico de adenosina (cAMP). El aumento de los niveles de cAMP da como resultado la activación de la proteína quinasa A (PKA), que a su vez fosforila las proteínas diana, lo que lleva a respuestas fisiológicas como una motilidad gastrointestinal mejorada y una función cognitiva .

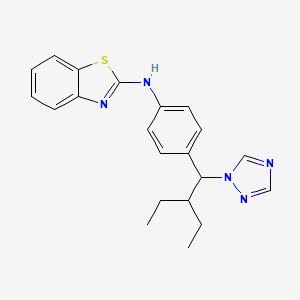

Comparación Con Compuestos Similares

El clorhidrato de RS 67506 se compara a menudo con otros agonistas del receptor 5-HT4, como RS 67333. Si bien ambos compuestos son agonistas potentes y selectivos del receptor 5-HT4, el clorhidrato de RS 67506 tiene un perfil farmacocinético ligeramente diferente y puede exhibir una distribución tisular y una eficacia diferentes. Otros compuestos similares incluyen prucaloprida y tegaserod, que también son agonistas del receptor 5-HT4 utilizados en el tratamiento de trastornos gastrointestinales .

Propiedades

IUPAC Name |

N-[2-[4-[3-(4-amino-5-chloro-2-methoxyphenyl)-3-oxopropyl]piperidin-1-yl]ethyl]methanesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28ClN3O4S.ClH/c1-26-18-12-16(20)15(19)11-14(18)17(23)4-3-13-5-8-22(9-6-13)10-7-21-27(2,24)25;/h11-13,21H,3-10,20H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFWKWEHKHLTRRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C(=O)CCC2CCN(CC2)CCNS(=O)(=O)C)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29Cl2N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20168631 | |

| Record name | RS 67506 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20168631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168986-61-6 | |

| Record name | RS 67506 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=168986-61-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | RS 67506 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0168986616 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RS 67506 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20168631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.